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Compound of Interest

Compound Name: Anhydrosafflor yellow B

Cat. No.: B15590464

For Researchers, Scientists, and Drug Development Professionals

Anhydrosafflor yellow B (AHSYB), a primary water-soluble quinochalcone C-glycoside
extracted from the florets of Carthamus tinctorius L. (safflower), has garnered significant
interest for its potential neuroprotective effects. This guide provides a comprehensive cross-
study comparison of the available experimental data on AHSYB, offering a valuable resource
for researchers investigating novel therapeutic strategies for neurological disorders. While often
studied in conjunction with its structural analog, hydroxysafflor yellow A (HSYA), this guide will
focus on delineating the specific neuroprotective profile of AHSYB.

Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of Anhydrosafflor Yellow B has been quantified across various
experimental models of cerebral ischemia. The following tables summarize the key findings
from in vitro and in vivo studies, providing a comparative overview of its impact on cell viability,
neuronal damage, apoptosis, oxidative stress, and inflammation.

In Vitro Neuroprotection: Oxygen-Glucose
Deprivation/Reperfusion (OGD/R) Model

Table 1: Effects of AHSYB on Primary Hippocampal Neurons Subjected to OGD/R
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Concentrati
Parameter Model Treatment Outcome Reference
on (pM)
Cell Viability OGD/R AHSYB 40 Increased [1]
60 Increased [1]
80 Increased [1]
LDH Release  OGD/R AHSYB 40 Decreased [1]
60 Decreased [1]
80 Decreased [1]
Apoptosis
(Bax/Bcl-2 OGD/R AHSYB 40, 60, 80 Decreased [1]
ratio)
Oxidative
Stress (ROS, OGD/R AHSYB 40, 60, 80 Decreased [1]
MDA)
Oxidative
Stress (SOD, OGD/R AHSYB 40, 60, 80 Increased [1]
GSH-Px)
SIRT1
Pathway
(SIRTY,
FOXO1, OGD/R AHSYB 40, 60, 80 Increased [1]
PGCla
MRNA &
protein)

Data synthesized from Fangma et al., 2021.[1]

In Vivo Neuroprotection: Cerebral Ischemia Models

Table 2: Effects of AHSYB in Rodent Models of Cerebral Ischemia
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Parameter

Model

Treatment

Dosage
(mgl/kg)

Outcome

Reference

Neurological

Deficit Score

MCAOI/R (rat)

AHSYB

2,4,8

Decreased

[1]

Permanent
MCAO (rat)

AHSYB

1.75,35,7

Decreased

[2]

Infarct

Volume

MCAOI/R (rat)

AHSYB

2,4,8

Decreased

[1]

Permanent
MCAO (rat)

AHSYB

1.75,35,7

Decreased

[2]

Apoptosis
(Bax/Bcl-2

ratio)

MCAOI/R (rat)

AHSYB

2,4,8

Decreased

[1]

Oxidative
Stress (ROS,
MDA in

serum)

MCAOI/R (rat)

AHSYB

2,4,8

Decreased

[1]

Oxidative
Stress (SOD,
GSH-Px in

serum)

MCAOI/R (rat)

AHSYB

2,4,8

Increased

[1]

SIRT1
Pathway
(SIRT1,
FOXO1,
PGC1la
MRNA &

protein)

MCAOI/R (rat)

AHSYB

2,4,8

Increased

[1]

Inflammatory
Markers
(HSP60,

Permanent
MCAO (rat)

AHSYB

1.75,35,7

Decreased

[2]
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TLR-4, NF-kB
p65)

Pro-

inflammatory Permanent
Cytokines (IL- MCAO (rat)
6, TNF-0)

AHSYB 1.75,35,7 Decreased [2]

Data synthesized from Fangma et al., 2021[1] and Song et al., 2020.[2]

Experimental Protocols

In Vitro: Oxygen-Glucose Deprivation/Reperfusion
(OGDIR) in Primary Hippocampal Neurons

This model simulates ischemic-reperfusion injury in a controlled cellular environment.

o Cell Culture: Primary hippocampal neurons are isolated from neonatal Sprague-Dawley rats
and cultured in a suitable medium (e.g., Neurobasal medium supplemented with B27 and
GlutaMAX) for several days to allow for maturation.

¢ OGD Induction: The culture medium is replaced with a glucose-free Earle's Balanced Salt
Solution (EBSS). The cells are then placed in a hypoxic chamber with a controlled
atmosphere (e.g., 95% N2z and 5% COz3) for a defined period (e.g., 2 hours) to induce
oxygen-glucose deprivation.

» Reperfusion: Following OGD, the glucose-free medium is replaced with the original complete
culture medium, and the cells are returned to a normoxic incubator (95% air and 5% COz2) for
a specified reperfusion period (e.g., 24 hours).

o AHSYB Treatment: Anhydrosafflor yellow B is typically dissolved in the culture medium
and added to the cells at the beginning of the reperfusion phase at various concentrations
(e.g., 40, 60, 80 pM)[1].

e Outcome Measures: Cell viability is commonly assessed using the MTT or CCK-8 assay,
while cytotoxicity is measured by lactate dehydrogenase (LDH) release into the culture
medium. Apoptosis is quantified by methods such as TUNEL staining or Western blot
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analysis of apoptotic markers like Bax and Bcl-2. Oxidative stress is evaluated by measuring
levels of reactive oxygen species (ROS), malondialdehyde (MDA), and the activity of
antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px)

[1].

In Vivo: Middle Cerebral Artery Occlusion (MCAO)
Models in Rats

This model is a widely used preclinical model of focal cerebral ischemia that mimics the clinical
scenario of stroke followed by thrombolytic therapy.

e Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are anesthetized (e.g., with
pentobarbital sodium).

» Surgical Procedure (Intraluminal Filament Method): A midline neck incision is made to
expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid
artery (ICA). A specialized monofilament with a rounded tip is inserted into the ICA via the
ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).

¢ Ischemia and Reperfusion: The filament is left in place for a specific duration to induce
ischemia (e.g., 2 hours). Reperfusion is initiated by withdrawing the filament to restore blood
flow.

e AHSYB Administration: AHSYB is dissolved in saline and administered intravenously at
different dosages (e.g., 2, 4, and 8 mg/kg) at the onset of reperfusion[1].

o Assessment: Neurological deficit scoring is performed at a set time point after reperfusion
(e.g., 24 hours) to assess functional outcomes. Subsequently, the animals are euthanized,
and the brains are removed for infarct volume measurement (e.g., using TTC staining) and
biochemical analyses (e.g., Western blot, immunohistochemistry) of the ischemic
penumbra[1].

This model induces a permanent ischemic state without reperfusion.

e Animal and Surgical Preparation: Similar to the MCAO/R model, adult male Sprague-Dawley
rats are anesthetized and the carotid arteries are exposed.
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» Permanent Occlusion: The MCA is permanently occluded, typically by inserting a filament
and leaving it in place or by direct electrocoagulation of the artery.

o AHSYB Administration: AHSYB is administered intravenously at various doses (e.g., 1.75,
3.5, and 7 mg/kg) shortly after the induction of ischemial[2].

o Outcome Evaluation: Neurological function and infarct volume are assessed at a
predetermined time point (e.g., 24 hours) post-occlusion. Brain tissue is collected for
histological and molecular analyses of inflammatory markers[2].

Signaling Pathways and Mechanisms of Action

Current research indicates that Anhydrosafflor yellow B exerts its neuroprotective effects
through multiple signaling pathways, primarily by mitigating apoptosis, oxidative stress, and
inflammation.

SIRT1 Signaling Pathway

AHSYB has been shown to upregulate the expression of Sirtuin 1 (SIRT1), a key regulator of
cellular stress resistance and longevity. The activation of SIRT1 by AHSYB leads to the
deacetylation and subsequent activation of downstream targets, including Forkhead box O1
(FOX01) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1a).
This cascade ultimately enhances antioxidant defenses and inhibits apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Anhydrosafflor Yellow B: A Comparative Analysis of its
Neuroprotective Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15590464+#cross-study-comparison-of-
anhydrosafflor-yellow-b-neuroprotective-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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